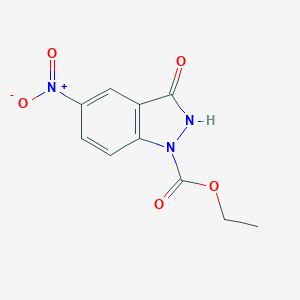
Ethyl 3-hydroxy-5-nitro-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a nitro group at the 5-position, a keto group at the 3-position, and an ethyl ester group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-nitrobenzoylacetate with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, alcohols, base catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: Ethyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylic acid.
Scientific Research Applications
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. It has shown promise in preclinical studies as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not fully understood but is believed to involve the inhibition of specific enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially through the formation of reactive intermediates that interact with cellular targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Similar structure but with a pyrazole ring instead of an indazole ring.
Ethyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indole-1-carboxylate: Similar structure but with an indole ring instead of an indazole ring.
Uniqueness: Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is unique due to the presence of both a nitro group and an indazole ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
CAS No. |
178160-22-0 |
|---|---|
Molecular Formula |
C10H9N3O5 |
Molecular Weight |
251.2 g/mol |
IUPAC Name |
ethyl 5-nitro-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C10H9N3O5/c1-2-18-10(15)12-8-4-3-6(13(16)17)5-7(8)9(14)11-12/h3-5H,2H2,1H3,(H,11,14) |
InChI Key |
PZZXOYLHFQSEQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Canonical SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Synonyms |
ETHYL 5-NITRO-3-OXO-2,3-DIHYDRO-1H-INDAZOLE-1-CARBOXYLATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)

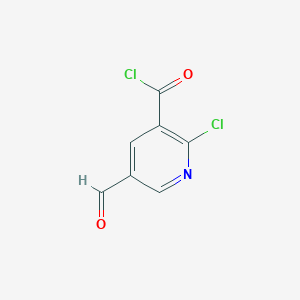

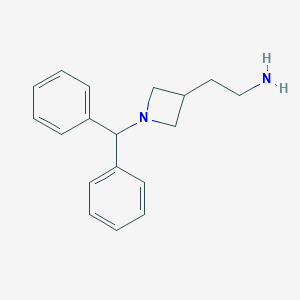
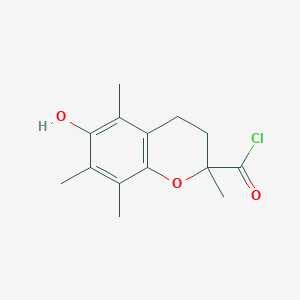

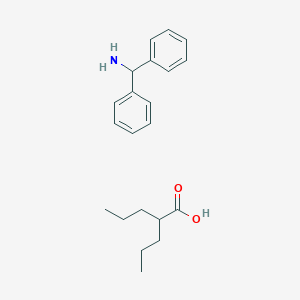
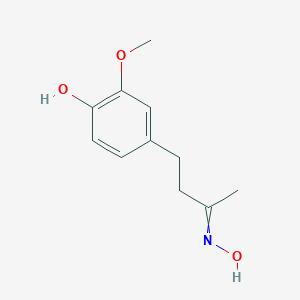
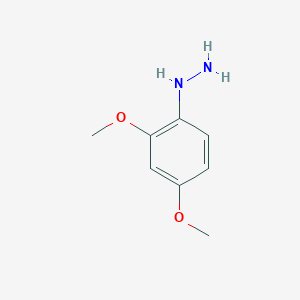

![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)
